![molecular formula C4H10ClN3 B2897138 2-(3-methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride CAS No. 25055-95-2](/img/structure/B2897138.png)
2-(3-methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride
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Overview
Description
“2-(3-methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride” is a derivative of the organic molecule diazirine . It is used for chemical probe synthesis, and this trifunctional building block contains a light-activated diazirine, alkyne tag, and amine synthetic handle .
Molecular Structure Analysis
The molecular structure of “2-(3-methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride” can be represented by the InChI code: 1S/C4H9N3.ClH/c1-4(2-3-5)6-7-4;/h2-3,5H2,1H3;1H . The molecular weight is 135.6 .Physical And Chemical Properties Analysis
“2-(3-methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride” is a powder that should be stored at 4 degrees Celsius .Scientific Research Applications
Chemical Probe Synthesis
2-(3-methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride is used in chemical probe synthesis. This trifunctional building block contains a light-activated diazirine, an alkyne tag, and an amine synthetic handle. When appended to a ligand or pharmacophore through its amine linker, it allows for UV light-induced covalent modification of a biological target, which can be utilized for various downstream applications .
UV Light-Induced Covalent Modification
The compound’s diazirine group is activated by UV light to form a reactive carbene species that can insert into C-H and N-H bonds of proteins or nucleic acids. This property is particularly useful for studying protein-ligand interactions and for identifying binding sites on target proteins .
Downstream Applications via Alkyne Tag
The alkyne tag present in the compound allows for further chemical reactions using click chemistry, which can be used to attach various reporters or probes for bioimaging, proteomics, and other analytical techniques .
Custom Synthesis and Sourcing
The compound is also available for bulk custom synthesis and sourcing, indicating its use in specialized chemical production and research applications where specific modifications or derivatives of the compound may be required .
Analytical Studies
Given its structural properties, 2-(3-methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride may also be used in analytical studies involving mass spectrometry, NMR spectroscopy, or chromatography to study biological systems or to develop new analytical methods .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .
Mechanism of Action
Target of Action
Similar compounds are known to be used as photoaffinity labels, suggesting that this compound could potentially target a wide range of biological molecules .
Mode of Action
2-(3-methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride, when appended to a ligand or pharmacophore through its amine linker, allows for UV light-induced covalent modification of a biological target . This suggests that the compound can form a covalent bond with its target upon exposure to UV light, thereby modifying the target’s function .
Biochemical Pathways
Given its potential role as a photoaffinity label, it could be involved in a wide range of pathways depending on the ligand or pharmacophore it is attached to .
Result of Action
The molecular and cellular effects of 2-(3-methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride’s action would depend on the specific biological target it modifies . By forming a covalent bond with its target, it could potentially alter the target’s function, leading to changes at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 2-(3-methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride can be influenced by various environmental factors. For instance, its ability to form a covalent bond with its target is dependent on exposure to UV light . Furthermore, its stability may be affected by factors such as temperature and pH .
properties
IUPAC Name |
2-(3-methyldiazirin-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3.ClH/c1-4(2-3-5)6-7-4;/h2-3,5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFGUOSTTGCQSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride | |
CAS RN |
25055-95-2 |
Source
|
Record name | 2-(3-methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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